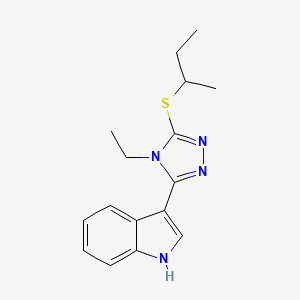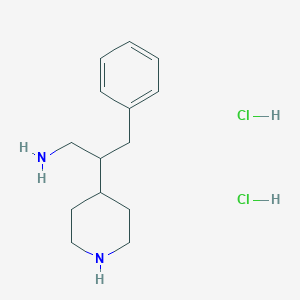
3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2309465-04-9 . It has a molecular weight of 291.26 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2.2ClH/c15-11-14 (13-6-8-16-9-7-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11,15H2;2*1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.26 . It is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has shown the potential of compounds structurally related to 3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride in the synthesis of new chemical entities with antibacterial properties. For example, Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antioxidant Potency
A study by Dineshkumar and Parthiban (2022) synthesized a molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, demonstrating its antioxidant efficacy through DPPH and ABTS methods. This research contributes to the understanding of piperidine derivatives' potential in antioxidant applications (Dineshkumar & Parthiban, 2022).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of piperidine, such as 3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride, are often synthesized for potential therapeutic applications. Ito et al. (2002) developed a practical method for synthesizing N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, a compound that upregulates the LDL receptor (Ito et al., 2002).
Insecticidal Activities
Jiang et al. (2013) reported the synthesis of novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates, exhibiting insecticidal activities against Plutella xylostella, suggesting the potential use of piperidine derivatives in agricultural contexts (Jiang et al., 2013).
Crystallography and Molecular Structure
The molecular structure of piperidine derivatives is also a subject of research. Ramalingan, Ng, and Tiekink (2012) studied the crystal structure of a piperidine derivative, providing insights into the molecular conformation and intermolecular interactions in such compounds (Ramalingan, Ng, & Tiekink, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11,15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHXXENGNZUMHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CC2=CC=CC=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

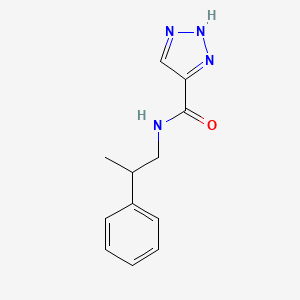

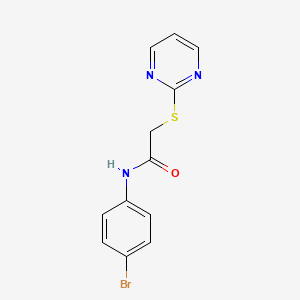
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2372732.png)
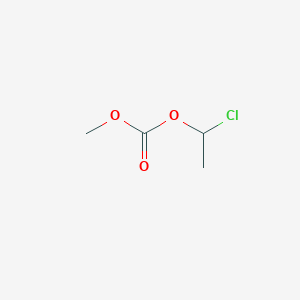
![[3-(Dimethylamino)propyl]thiourea](/img/structure/B2372737.png)
![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)
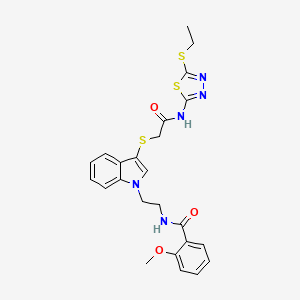
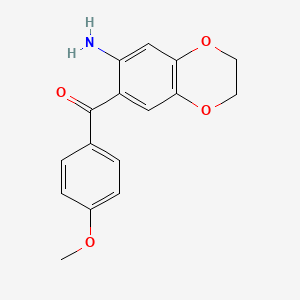
![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2372747.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)
